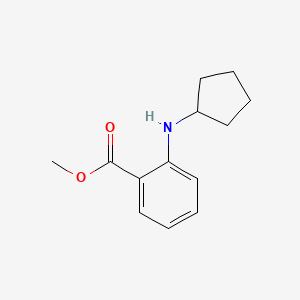

Methyl 2-(cyclopentylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyclopentylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-8-4-5-9-12(11)14-10-6-2-3-7-10/h4-5,8-10,14H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXOUDDOWSNVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Cyclopentylamino Benzoate and Analogues

Reductive Amination Strategies for Methyl 2-(Cyclopentylamino)benzoate

Reductive amination stands as a cornerstone for the synthesis of Methyl 2-(cyclopentylamino)benzoate. This chemical process involves the reaction of an amine with a carbonyl compound, in this case, the reaction between methyl anthranilate and cyclopentanone (B42830).

Direct Reductive Amination of Methyl Anthranilate with Cyclopentanone

The most direct route to Methyl 2-(cyclopentylamino)benzoate involves the condensation of methyl anthranilate with cyclopentanone to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This one-pot reaction is valued for its operational simplicity and good yields.

The successful reductive amination of methyl anthranilate and cyclopentanone is often contingent on the selection of an appropriate catalytic system and optimized reaction conditions. While the reaction can proceed without a catalyst, the use of a palladium catalyst in the presence of a phosphine (B1218219) ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), has been reported for analogous N-arylation reactions, suggesting its potential applicability in optimizing this transformation. The reaction is typically carried out at room temperature over a period of 12 hours to ensure completion.

A common set of reaction conditions involves dissolving methyl anthranilate and cyclopentanone in a suitable solvent, followed by the addition of a reducing agent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

The choice of solvent can significantly influence the rate and yield of the reductive amination reaction. Dichloromethane (CH2Cl2) is a frequently employed solvent for this transformation. Its ability to dissolve both the reactants and the common reducing agents, while remaining relatively inert to the reaction conditions, makes it a suitable medium. Other aprotic solvents may also be utilized, with the selection often depending on the specific reducing agent and the desired reaction temperature.

A critical component of the reductive amination process is the hydride source used for the reduction of the intermediate imine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly effective and mild reducing agent for this purpose. Its reduced reactivity compared to other borohydrides, such as sodium borohydride (B1222165) (NaBH4), allows for the one-pot reaction to proceed without significant reduction of the cyclopentanone starting material. The use of NaBH(OAc)3 typically provides high yields of the desired product. Other potential hydride sources could include sodium cyanoborohydride (NaBH3CN), though its toxicity is a consideration.

Table 1: Key Reagents in the Synthesis of Methyl 2-(Cyclopentylamino)benzoate

| Role | Compound Name | Chemical Formula |

| Starting Material | Methyl Anthranilate | C8H9NO2 |

| Starting Material | Cyclopentanone | C5H8O |

| Reducing Agent | Sodium Triacetoxyborohydride | C6H10BNaO6 |

| Solvent | Dichloromethane | CH2Cl2 |

Preparation of Positional Isomers and Analogues

The versatility of reductive amination extends to the synthesis of positional isomers and other analogues of Methyl 2-(cyclopentylamino)benzoate, demonstrating the broad applicability of this synthetic strategy.

To synthesize the positional isomer, Methyl 3-(cyclopentylamino)benzoate, a similar reductive amination strategy is employed, starting with methyl 3-aminobenzoate (B8586502). In this synthesis, methyl 3-aminobenzoate is reacted with cyclopentanone in the presence of a reducing agent. A common procedure involves the use of sodium borohydride as the reducing agent and methanol (B129727) as the solvent. The reaction is typically conducted at room temperature, and upon completion, the product is isolated. This method has been shown to produce Methyl 3-(cyclopentylamino)benzoate in good yield.

Table 2: Reagents for the Synthesis of Methyl 3-(Cyclopentylamino)benzoate

| Role | Compound Name | Chemical Formula |

| Starting Material | Methyl 3-Aminobenzoate | C8H9NO2 |

| Starting Material | Cyclopentanone | C5H8O |

| Reducing Agent | Sodium Borohydride | NaBH4 |

| Solvent | Methanol | CH3OH |

Synthesis of Methyl 5-Bromo-3-(cyclopentylamino)-2-methylbenzoate

The synthesis of Methyl 5-Bromo-3-(cyclopentylamino)-2-methylbenzoate is a multi-step process that typically begins with a substituted toluene (B28343) or benzoic acid. A plausible synthetic route involves the introduction of the bromo and nitro functionalities, followed by reduction and subsequent N-alkylation.

A key intermediate, methyl 3-amino-5-bromo-2-methylbenzoate, can be synthesized from methyl 5-bromo-2-methyl-3-nitrobenzoate. chemicalbook.com The synthesis proceeds via the reduction of the nitro group. In a typical procedure, a mixture of methyl 5-bromo-2-methyl-3-nitrobenzoate is treated with iron powder and ammonium (B1175870) chloride in an ethanol-water solvent system. chemicalbook.com Heating this mixture facilitates the reduction of the nitro group to an amine, yielding methyl 3-amino-5-bromo-2-methylbenzoate in high yield. chemicalbook.com

The final step, the introduction of the cyclopentyl group onto the amino functionality, can be achieved through reductive amination. This involves reacting the synthesized methyl 3-amino-5-bromo-2-methylbenzoate with cyclopentanone in the presence of a reducing agent, such as sodium cyanoborohydride, to form the desired N-cyclopentyl derivative.

A summary of a potential synthetic sequence is presented below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Methyl-3-nitrobenzoic acid | H₂SO₄, Br₂ | 5-Bromo-2-methyl-3-nitrobenzoic acid |

| 2 | 5-Bromo-2-methyl-3-nitrobenzoic acid | Methanol, H₂SO₄ | Methyl 5-bromo-2-methyl-3-nitrobenzoate |

| 3 | Methyl 5-bromo-2-methyl-3-nitrobenzoate | Fe, NH₄Cl, Ethanol (B145695)/H₂O | Methyl 3-amino-5-bromo-2-methylbenzoate |

| 4 | Methyl 3-amino-5-bromo-2-methylbenzoate | Cyclopentanone, NaBH₃CN | Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate |

Synthesis of Methyl 4-(Cyclopentylamino)-3-nitrobenzoate Derivatives

The synthesis of Methyl 4-(Cyclopentylamino)-3-nitrobenzoate derivatives often starts from a commercially available 4-halo-3-nitrobenzoic acid. A common strategy involves a nucleophilic aromatic substitution reaction followed by esterification.

For instance, the synthesis can commence with 4-chloro-3-nitrobenzoic acid. This starting material is reacted with cyclopentylamine (B150401). In this reaction, the amine acts as a nucleophile, displacing the chloride at the 4-position of the benzene (B151609) ring. This step yields 4-(cyclopentylamino)-3-nitrobenzoic acid. Subsequently, the carboxylic acid is esterified to produce the final product, Methyl 4-(cyclopentylamino)-3-nitrobenzoate. This esterification is typically carried out using methanol in the presence of an acid catalyst. This synthetic approach is analogous to the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, where methylamine (B109427) is used as the nucleophile. google.com

The reaction steps can be summarized as follows:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 4-Chloro-3-nitrobenzoic acid | Cyclopentylamine | 4-(Cyclopentylamino)-3-nitrobenzoic acid |

| 2 | 4-(Cyclopentylamino)-3-nitrobenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 4-(cyclopentylamino)-3-nitrobenzoate |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.

Ugi Reaction Derivatives Relevant to Aminobenzoates

The Ugi reaction is a four-component reaction that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide. wikipedia.org This reaction is known for its high atom economy and the ability to generate molecular diversity. wikipedia.orgorganic-chemistry.org

Aminobenzoic acids can be utilized as the carboxylic acid component in the Ugi reaction. For example, 2-(cyclopentylamino)benzoic acid could be reacted with an aldehyde (e.g., formaldehyde), an isocyanide (e.g., cyclohexyl isocyanide), and another amine (e.g., aniline) to generate a complex α-acylamino amide derivative. The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate of the aminobenzoic acid. youtube.com A final Mumm rearrangement yields the stable bis-amide product. wikipedia.org This approach offers a rapid route to libraries of complex molecules based on the aminobenzoate scaffold. georgiasouthern.edu

| Component | Example |

| Carboxylic Acid | 2-(Cyclopentylamino)benzoic acid |

| Aldehyde/Ketone | Formaldehyde |

| Amine | Aniline (B41778) |

| Isocyanide | Cyclohexyl isocyanide |

Condensation Reactions for Analogous Structures

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis. libretexts.org The formation of amides from carboxylic acids and amines is a classic example of a condensation reaction. acsgcipr.org

Analogous structures to Methyl 2-(cyclopentylamino)benzoate, such as N-substituted amides, can be readily prepared via condensation reactions. For example, 2-(cyclopentylamino)benzoic acid can be condensed with a variety of primary or secondary amines in the presence of a coupling agent or by heating to form the corresponding amides. This reaction is versatile and allows for the introduction of a wide range of substituents at the amide nitrogen. These condensation reactions can also be used to form heterocyclic structures. For instance, the condensation of o-aminothiophenols with carboxylic acids is a known method for synthesizing benzothiazoles. nih.gov

Esterification Reactions in Benzoate (B1203000) Synthesis

Esterification is a crucial step in the synthesis of benzoate esters, including Methyl 2-(cyclopentylamino)benzoate.

Acid-Catalyzed Condensation of Benzoic Acid Derivatives with Methanol

The most common method for synthesizing methyl benzoates is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a benzoic acid derivative with methanol. libretexts.org The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. tcu.edu

In a typical procedure, the carboxylic acid is heated with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). tcu.edubrainly.com The acid catalyst protonates the carbonyl oxygen of the benzoic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. brainly.comchegg.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester. The use of excess methanol helps to drive the equilibrium towards the product side. tcu.edu More recently, solid acid catalysts, such as those based on zirconium and titanium, have been developed as environmentally benign alternatives to strong mineral acids for this transformation. mdpi.com

| Parameter | Description |

| Reactants | Benzoic acid derivative, Methanol |

| Catalyst | Strong acid (e.g., H₂SO₄) or solid acid catalyst (e.g., Zr/Ti) |

| Mechanism | Nucleophilic acyl substitution |

| Key Intermediate | Protonated carboxylic acid, Tetrahedral intermediate |

Solid Acid Catalysis in Methyl Benzoate Formation

The formation of the methyl benzoate core is a critical step in the synthesis of Methyl 2-(cyclopentylamino)benzoate. Traditionally, this esterification is catalyzed by inorganic and organic acids like sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.com However, these catalysts are often not recoverable and lead to the production of significant wastewater, posing environmental concerns. mdpi.com

To address these limitations, research has shifted towards the development of heterogeneous solid acid catalysts. mdpi.com These catalysts offer several advantages, including being non-toxic, non-corrosive, environmentally friendly, and easily recyclable. mdpi.com

Recent studies have explored the use of various solid acids for methyl benzoate synthesis. For instance, a study in 2023 reported the use of a zirconium metal solid fixed with titanium (Zr/Ti) as a highly active catalyst for the esterification of benzoic acids with methanol. mdpi.comresearchgate.net This system represents the first reported direct condensation of benzoic acid and methanol using a metallic Lewis acid without the need for other auxiliary Brønsted acids. mdpi.com The catalyst with a zirconium-titanium atomic molar ratio of 1.2 demonstrated the highest catalytic activity. mdpi.com

Another study focused on iron-supported Zr/Ti solid acid catalysts. mdpi.com A catalyst composite with an iron/zirconium/titanium molar ratio of 2:1:1 showed optimal catalytic effects in the synthesis of various methyl benzoate compounds. mdpi.com These solid acid catalysts can be easily separated from the reaction mixture and reused, making the process more sustainable. mdpi.com The presence of strong electron-withdrawing groups on the benzoic acid ring, such as –NO2 or –CF3, was found to affect the ester yield. mdpi.com

Below is a table summarizing the yields of methyl p-methylbenzoate and methyl p-chlorobenzoate using different iron/zirconium/titanium catalysts.

Table 1: Yields of Methyl p-methylbenzoate and Methyl p-chlorobenzoate with Different Catalysts

| Catalyst | Zr:Fe:Ti Molar Ratio | Methyl p-methylbenzoate Yield (%) | Methyl p-chlorobenzoate Yield (%) |

|---|---|---|---|

| ZFT01 | 1:0.25:1 | 75.3 | 65.2 |

| ZFT02 | 1:0.5:1 | 82.1 | 71.4 |

| ZFT03 | 1:1:1 | 88.5 | 78.9 |

| ZFT04 | 1:2:1 | 95.2 | 85.6 |

| ZFT05 | 1:4:1 | 90.7 | 81.3 |

| FT06 | 0:1:1 | 45.1 | 38.7 |

| ZF07 | 1:1:0 | 68.9 | 59.8 |

| ZT08 | 1:0:1 | 72.4 | 63.5 |

Data derived from a study on iron-supported Zr/Ti solid acid catalysts. mdpi.com

Novel Synthetic Routes and Method Development

The introduction of the cyclopentylamino group onto the methyl benzoate backbone is typically achieved through cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent methods for forming the crucial C-N bond.

The Ullmann condensation is a copper-promoted reaction that converts aryl halides to aryl amines. wikipedia.org Traditionally, this reaction requires high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper in high-boiling polar solvents. wikipedia.org Modern advancements have led to the use of soluble copper catalysts supported by ligands, improving the reaction conditions. wikipedia.org A modified Ullmann coupling reaction in ionic liquids has been developed for the synthesis of N-aryl anthranilic acid drugs, representing a more environmentally benign approach. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgrug.nl It offers a milder alternative to the Ullmann reaction and has a broad substrate scope. wikipedia.org The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has significantly expanded the utility of this reaction. wikipedia.orgrug.nl This method allows for the coupling of a wide variety of amines with aryl halides under relatively mild conditions. wikipedia.org The choice of ligand is crucial and depends on the specific substrates being coupled. rug.nl For instance, bidentate phosphine ligands like BINAP and DPF have been shown to be effective for coupling primary amines. wikipedia.org Recent research has also explored combining biocatalysis with Buchwald-Hartwig amination to produce chiral N-arylamine derivatives in a one-pot synthesis. researchgate.net

Other notable C-N coupling reactions include the Chan-Lam coupling, which utilizes aryl boronic acids, and nickel-catalyzed methods. researchgate.netorganic-chemistry.org A light-driven, nickel-catalyzed method has been reported for the stereoretentive C-N coupling of chiral amines with aryl bromides, offering a valuable route to chiral N-aryl amines. nih.gov

The term functional group refers to a specific group of atoms within a molecule that is responsible for its characteristic chemical reactions. wikipedia.orgyoutube.com The ability to introduce or modify functional groups on the aromatic ring of Methyl 2-(cyclopentylamino)benzoate is essential for creating analogues with diverse properties.

Strategies for functional group manipulation often involve the use of starting materials that already contain the desired functionalities. For example, using a substituted 2-halobenzoic acid in the initial esterification and subsequent amination allows for the direct incorporation of a functional group onto the aromatic ring.

Alternatively, functional groups can be introduced after the core structure has been assembled through various aromatic substitution reactions. The nature of the existing amino and ester groups will direct the position of incoming substituents. The amino group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. Their combined influence will determine the regioselectivity of electrophilic aromatic substitution reactions.

Common functional group interconversions that could be applied include:

Nitration followed by reduction: Introduction of a nitro group, which can then be reduced to an amino group, providing a handle for further derivatization.

Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) which can then participate in further cross-coupling reactions to introduce new carbon or heteroatom substituents.

Acylation: Introduction of an acyl group via Friedel-Crafts acylation.

The choice of strategy depends on the desired final compound and the compatibility of the functional groups with the reaction conditions.

Mechanistic Investigations of Formation Reactions

Elucidation of Reductive Amination Pathways for Methyl 2-(Cyclopentylamino)benzoate

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org In the context of Methyl 2-(cyclopentylamino)benzoate synthesis, this involves the reaction of a methyl anthranilate precursor with cyclopentanone (B42830). The process can be broken down into two critical stages: the formation of an imine and its subsequent reduction. libretexts.org

The initial step in reductive amination is the nucleophilic addition of the primary amine of methyl 2-aminobenzoate (B8764639) to the carbonyl carbon of cyclopentanone. This is followed by the elimination of a water molecule to form an imine. masterorganicchemistry.comlibretexts.org This reaction is reversible and its equilibrium can be influenced by several factors. masterorganicchemistry.com The formation of the imine is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. libretexts.orgresearchgate.net

The rate of imine formation is pH-dependent, with the maximum rate generally observed in weakly acidic conditions (pH 4-5). libretexts.org At very low pH, the amine nucleophile is protonated, rendering it non-nucleophilic. Conversely, at high pH, the carbonyl group is not sufficiently activated by protonation. The removal of water as it is formed can also shift the equilibrium towards the product side, driving the reaction to completion. libretexts.org

Table 1: Factors Influencing Imine Formation

| Factor | Effect on Imine Formation |

| pH | Optimal rate at weakly acidic pH (4-5) libretexts.org |

| Temperature | Increased temperature can favor imine formation by aiding in water removal researchgate.net |

| Catalyst | Acid catalysis is required to activate the carbonyl group researchgate.net |

| Water Removal | Shifts the equilibrium towards the formation of the imine libretexts.org |

Once the imine is formed, it is reduced to the corresponding secondary amine, Methyl 2-(cyclopentylamino)benzoate. This reduction is typically achieved using a hydride-based reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the starting ketone, which is particularly advantageous in a one-pot reaction. masterorganicchemistry.comyoutube.com

The mechanism of reduction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbon of the imine double bond. organic-chemistry.org This step results in the formation of the final amine product.

From a stereochemical perspective, the reduction of the imine can, in principle, lead to the formation of a chiral center if the substituents on the nitrogen and the imine carbon are different. However, in the case of Methyl 2-(cyclopentylamino)benzoate, the starting materials are achiral, and no new chiral centers are created during this specific reduction step.

Mechanism of Esterification in Aminobenzoate Synthesis

The ester group in Methyl 2-(cyclopentylamino)benzoate is typically introduced via an esterification reaction. This can be achieved either through direct esterification of an aminobenzoic acid precursor or through transesterification.

The Fischer-Speier esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com In the synthesis of an aminobenzoate, this would involve reacting 2-aminobenzoic acid with methanol (B129727) and a strong acid catalyst like sulfuric acid (H₂SO₄). youtube.com

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic attack by the alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.comyoutube.com

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Lewis acids can also be employed to catalyze esterification and transesterification reactions. rsc.orgresearchgate.net In the context of aminobenzoate synthesis, a Lewis acid can activate the carbonyl group of the carboxylic acid or ester towards nucleophilic attack by the alcohol. rsc.org For instance, metal triflates can act as effective Lewis acid catalysts. researchgate.net The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. rsc.org

The general mechanism for Lewis acid-catalyzed transesterification involves:

Coordination of the Lewis acid: The Lewis acid coordinates to the carbonyl oxygen of the starting ester.

Nucleophilic attack: The alcohol attacks the activated carbonyl carbon.

Intermediate formation and collapse: A tetrahedral intermediate is formed, which then collapses to release the new ester and the Lewis acid catalyst.

The use of solid Lewis acid catalysts, such as certain metal oxides, is also gaining attention as they can be easily separated from the reaction mixture and potentially reused. mdpi.commdpi.com

Side Reactions and Byproduct Formation in Aminobenzoate Synthesis

In the reductive amination step, a potential side reaction is the dialkylation of the primary amine. masterorganicchemistry.com This would involve the newly formed secondary amine reacting further with another molecule of cyclopentanone and the reducing agent to form a tertiary amine. Careful control of stoichiometry and reaction conditions can help to minimize this. Another possible byproduct is the reduction of the starting ketone (cyclopentanone) to the corresponding alcohol (cyclopentanol) by the hydride reducing agent. researchgate.net The use of a selective reducing agent like NaBH₃CN helps to mitigate this side reaction. masterorganicchemistry.comyoutube.com

During esterification, if the starting material is an aminobenzoic acid, the amino group can also be protonated by the acid catalyst, which can affect its reactivity. researchgate.net In transesterification reactions, incomplete conversion can lead to a mixture of the starting ester and the desired product. google.com Furthermore, under harsh acidic conditions, there is a potential for degradation of the starting materials or products. nih.gov

Table 2: Common Side Reactions and Byproducts

| Reaction Step | Potential Side Reaction | Byproduct |

| Reductive Amination | Dialkylation of the amine masterorganicchemistry.com | Tertiary amine |

| Reductive Amination | Reduction of the ketone researchgate.net | Cyclopentanol |

| Esterification | Incomplete reaction google.com | Unreacted starting materials |

| Esterification | Degradation under harsh conditions nih.gov | Various degradation products |

Kinetic and Thermodynamic Studies of Reaction Processes

Subsequent to the oxidative addition, the amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium amido complex. The final step is the reductive elimination from this complex, which yields the desired product, Methyl 2-(cyclopentylamino)benzoate, and regenerates the palladium(0) catalyst, thus completing the cycle. libretexts.orgwikipedia.org

Research into the Buchwald-Hartwig amination has revealed that the nature of the ligands on the palladium catalyst, the choice of base, and the electronic properties of the substrates all play a crucial role in the kinetics of the reaction. For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to facilitate both the oxidative addition and the reductive elimination steps. wikipedia.org The presence of an electron-withdrawing group, such as the methyl ester in methyl 2-bromobenzoate, can influence the rate of both the oxidative addition and the reductive elimination steps.

While specific experimental kinetic data for the formation of Methyl 2-(cyclopentylamino)benzoate is scarce in publicly available literature, theoretical studies using Density Functional Theory (DFT) on similar systems provide valuable estimates of the energetic barriers for the key steps of the reaction. These computational studies help in understanding the relative rates of the different steps in the catalytic cycle.

The following tables present representative data from studies on analogous systems, which can be used to infer the kinetic and thermodynamic behavior of the formation of Methyl 2-(cyclopentylamino)benzoate.

Table 1: Calculated Activation Energies for Key Steps in a Model Buchwald-Hartwig Amination Reaction

Data is based on DFT calculations for the reaction of an aryl bromide with a generic secondary amine, providing an approximation of the energetic landscape.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 15 - 20 |

| Reductive Elimination | 10 - 15 |

Table 2: Influence of Ligand on the Rate of Reductive Elimination

This table illustrates how the choice of phosphine ligand on the palladium catalyst can affect the rate of the final product-forming step in a model amination reaction.

| Ligand | Relative Rate of Reductive Elimination |

|---|---|

| Triphenylphosphine | 1.0 |

| Tri(tert-butyl)phosphine | ~5.0 |

| (o-biphenyl)P(t-Bu)2 | ~10.0 |

The data in Table 1 suggests that for a typical Buchwald-Hartwig amination, the oxidative addition step has a higher activation barrier than the reductive elimination, which is consistent with it often being the rate-determining step. Table 2 demonstrates the significant impact of ligand choice, with bulkier and more electron-donating phosphines generally accelerating the reductive elimination.

In the context of the synthesis of Methyl 2-(cyclopentylamino)benzoate, the steric hindrance of the cyclopentyl group and the electronic effect of the ortho-ester group on the aryl ring are important factors. The ester group, being electron-withdrawing, can facilitate the oxidative addition step. However, its ortho position might also introduce steric challenges that could influence the rate of both the amine coordination and the final reductive elimination. Further detailed experimental and computational studies on this specific system would be beneficial for a more precise understanding of its kinetic and thermodynamic profile.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationdocbrown.infohmdb.cayoutube.com

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The proton (¹H) NMR spectrum of Methyl 2-(cyclopentylamino)benzoate is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzoate (B1203000) ring would typically appear as multiplets in the downfield region (around 6.5-8.0 ppm). The single proton attached to the nitrogen (N-H) would likely show a broad signal. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet at approximately 3.8-3.9 ppm. The protons of the cyclopentyl group would produce complex multiplets in the aliphatic region (around 1.5-4.0 ppm), with the proton on the carbon directly attached to the nitrogen (N-CH) appearing most downfield in this group.

Analysis of related derivatives, such as Methyl 2-(methylamino)benzoate, provides insight into the expected chemical shifts. chemicalbook.comnist.gov

Table 1: Representative ¹H NMR Data for Methyl Benzoate Derivatives

| Compound Name | Functional Group Protons & Chemical Shift (ppm) | Aromatic Protons & Chemical Shift (ppm) | Source |

|---|---|---|---|

| Methyl 2-methylbenzoate | -CH₃: 2.61 (s, 3H), -OCH₃: 3.91 (s, 3H) | 7.25-7.94 (m, 4H) | rsc.org |

| Methyl 2-(methylamino)benzoate | -NHCH₃ : (Not specified), -OCH₃ : 3.89 (s, 3H) | 6.5-7.9 (m, 4H) | chemicalbook.comnist.gov |

| Methyl 4-methylbenzoate | -CH₃: 2.39 (s, 3H), -OCH₃: 3.88 (s, 3H) | 7.24 (d, 2H), 7.94 (d, 2H) | rsc.org |

Note: s = singlet, d = doublet, m = multiplet. Data recorded in CDCl₃.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. For Methyl 2-(cyclopentylamino)benzoate, the carbonyl carbon (C=O) of the ester is expected to have the largest chemical shift, appearing significantly downfield (around 167 ppm). The aromatic carbons will produce several signals between 110 and 150 ppm. The methoxy carbon (-OCH₃) will have a signal around 52 ppm. The carbons of the cyclopentyl ring will appear in the upfield region, typically between 20 and 60 ppm. docbrown.info

Spectra of similar compounds help to predict these values. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Methyl Benzoate Derivatives

| Compound Name | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Source |

|---|---|---|---|---|

| Methyl 2-methylbenzoate | 167.1 | 125.7, 130.0, 131.0, 131.8, 140.2 | -CH₃: 21.7, -OCH₃: 51.8 | doi.org |

| Methyl 2-(methylamino)benzoate | 168.9 | 110.8, 114.3, 131.5, 134.4, 151.3 | -NCH₃: (Not specified), -OCH₃: 51.5 | chemicalbook.com |

| Methyl 4-methylbenzoate | 167.1 | 127.3, 129.0, 129.5, 143.4 | -CH₃: 21.5, -OCH₃: 51.8 | rsc.org |

Note: Data recorded in CDCl₃.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, which is essential for confirming the structure of a molecule as complex as Methyl 2-(cyclopentylamino)benzoate. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For Methyl 2-(cyclopentylamino)benzoate, COSY would show correlations between the N-H proton and the adjacent C-H proton on the cyclopentyl ring, as well as between adjacent protons within the cyclopentyl ring and the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule. For example, HMBC would show a correlation from the methoxy protons to the carbonyl carbon and from the aromatic protons to the carbonyl carbon, confirming the ester linkage.

Infrared (IR) Spectroscopy for Functional Group Identificationhmdb.cayoutube.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. proprep.com The IR spectrum of Methyl 2-(cyclopentylamino)benzoate would display characteristic absorption bands that confirm its key structural features.

Table 3: Expected IR Absorption Bands for Methyl 2-(cyclopentylamino)benzoate

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Secondary Amine | N-H Stretch | ~3300-3500 | Moderate, sharp peak |

| Alkane | C-H Stretch | ~2850-3000 | Strong, sharp peaks |

| Ester | C=O Stretch | ~1680-1740 | Strong, sharp peak |

| Aromatic Ring | C=C Stretch | ~1450-1600 | Multiple medium to weak peaks |

The presence of a strong carbonyl (C=O) absorption around 1680 cm⁻¹ and a secondary amine (N-H) peak around 3300 cm⁻¹ would be key indicators for the successful synthesis of the target compound.

Mass Spectrometry in Compound Verificationrsc.orgchemicalbook.comyoutube.com

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, providing definitive proof of its chemical formula. For Methyl 2-(cyclopentylamino)benzoate (C₁₃H₁₇NO₂), HRMS would be used to verify its exact mass.

Molecular Formula: C₁₃H₁₇NO₂

Monoisotopic Mass (Calculated): 219.1259 g/mol

Expected [M+H]⁺ ion in HRMS: 220.1332

Observing a peak at m/z 220.1332 in an ESI+ (Electrospray Ionization, positive mode) HRMS analysis would confirm the elemental formula of the protonated molecule, thus verifying the identity of Methyl 2-(cyclopentylamino)benzoate.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is unique to the compound's structure.

For methyl 2-(cyclopentylamino)benzoate, the molecular weight is 219.28 g/mol . The molecular ion peak [M]⁺ would therefore be expected at an m/z of 219. The fragmentation of this molecule is predicted to occur at several key locations, primarily influenced by the ester and the secondary amine functional groups, as well as the aromatic ring. General principles of fragmentation suggest that cleavage is favored at bonds adjacent to heteroatoms (oxygen and nitrogen) and at the benzylic position, leading to the formation of stable carbocations or radical cations. libretexts.orgpharmacy180.commiamioh.edu

Predicted Fragmentation Pathways:

Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), which has a mass of 31 Da. This would result in a prominent acylium ion at m/z 188. docbrown.info

Loss of the cyclopentyl group (-C₅H₉): Cleavage of the C-N bond can lead to the loss of the cyclopentyl radical (•C₅H₉), with a mass of 69 Da, resulting in a fragment at m/z 150.

Cleavage of the cyclopentyl ring: The cyclopentyl group itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄, 28 Da).

McLafferty Rearrangement: While less likely without a longer alkyl chain on the nitrogen, a rearrangement involving the transfer of a hydrogen atom from the cyclopentyl ring to the carbonyl oxygen could occur, followed by cleavage.

Cleavage of the ester group: The entire ester group (-COOCH₃) can be lost, corresponding to a mass of 59 Da.

The predicted major fragments for methyl 2-(cyclopentylamino)benzoate are summarized in the table below. The relative abundance of these fragments would depend on their stability.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Methyl 2-(cyclopentylamino)benzoate

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 219 | [C₁₃H₁₇NO₂]⁺ (Molecular Ion) | - |

| 188 | [M - OCH₃]⁺ | •OCH₃ |

| 150 | [M - C₅H₉]⁺ | •C₅H₉ |

| 120 | [C₈H₈O₂]⁺ | C₅H₉N |

This predicted fragmentation pattern is based on the analysis of similar compounds found in mass spectrometry databases. For instance, the mass spectrum of methyl 2-(methylamino)benzoate shows significant peaks corresponding to the loss of the methoxy group. nist.govchemicalbook.com Similarly, the fragmentation of methyl benzoate derivatives often involves the formation of a stable benzoyl cation. nist.gov

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature search, a crystal structure for methyl 2-(cyclopentylamino)benzoate has not been deposited in the Cambridge Structural Database. However, if single crystals of sufficient quality were obtained, X-ray diffraction analysis would yield a wealth of structural information.

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

The type of data that would be obtained from an X-ray crystallographic study of methyl 2-(cyclopentylamino)benzoate is presented hypothetically in the table below. This data is based on typical values for organic molecules of similar size and complexity.

Table 2: Hypothetical X-ray Crystallographic Data for Methyl 2-(cyclopentylamino)benzoate

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1302.1 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.120 |

| R-factor | 0.045 |

From this data, key structural features such as the planarity of the benzoate group, the conformation of the cyclopentyl ring (likely an envelope or twist conformation), and the presence of any intermolecular interactions like hydrogen bonding (between the N-H group and the carbonyl oxygen of a neighboring molecule) could be elucidated. This would provide invaluable insight into the molecule's solid-state packing and its potential physical properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Molecular Structure and Conformation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of Methyl 2-(cyclopentylamino)benzoate. DFT calculations can predict a wide range of molecular properties with a high degree of reliability.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For Methyl 2-(cyclopentylamino)benzoate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. dntb.gov.uanih.gov The optimization process would likely reveal the planarity of the benzene (B151609) ring and the ester group, while the cyclopentyl group would adopt a puckered conformation, such as an envelope or twist form, to minimize steric strain.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov These calculations also predict the molecule's infrared (IR) and Raman spectra. By comparing the computed vibrational frequencies with experimental spectra, a detailed assignment of the vibrational modes can be made. dntb.gov.ua

For Methyl 2-(cyclopentylamino)benzoate, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the N-H stretching frequency would be red-shifted due to the intramolecular hydrogen bond, providing theoretical evidence for this interaction. Other significant vibrations would include the C=O stretch of the ester, the C-N stretch, and various modes associated with the aromatic and cyclopentyl rings. The correlation between theoretical and experimental spectra serves as a validation of the computational model.

Conformational Analysis and Intramolecular Interactions

The flexibility of the cyclopentyl group and the rotation around the C-N bond suggest that Methyl 2-(cyclopentylamino)benzoate can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This can be achieved by systematically rotating key dihedral angles and performing geometry optimizations for each resulting structure.

The dominant intramolecular interaction governing the conformational landscape is the N-H···O=C hydrogen bond. kent.ac.ukustc.edu.cn This interaction significantly stabilizes a planar arrangement of the amino-benzoate fragment. Studies on similar molecules have shown that such intramolecular hydrogen bonds can have a substantial impact on the molecule's properties and reactivity. kent.ac.ukustc.edu.cnsemanticscholar.orgnih.gov The strength of this hydrogen bond can be estimated from the N-H bond length elongation, the red-shift in its vibrational frequency, and through methods like the Quantum Theory of Atoms in Molecules (QTAIM).

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model the reaction pathways of Methyl 2-(cyclopentylamino)benzoate. For instance, the synthesis of this compound likely involves the reaction of methyl anthranilate with a cyclopentylating agent. DFT calculations can be used to model the reaction mechanism, identify the transition states, and calculate the activation energies. nih.gov

Quantum Chemical Descriptors for Methyl 2-(Cyclopentylamino)benzoate and Analogues

Quantum chemical descriptors are numerical values derived from the electronic and geometric structure of a molecule that quantify its chemical and physical properties. These descriptors are widely used in fields like quantitative structure-activity relationship (QSAR) and drug discovery.

Several important quantum chemical descriptors can be calculated for Methyl 2-(cyclopentylamino)benzoate. The Topological Polar Surface Area (TPSA) is a descriptor related to the polarity of a molecule and is often used to predict its transport properties, such as cell permeability. The number of rotatable bonds is a measure of the molecule's conformational flexibility. These and other properties can be readily computed using various software packages.

Below is a table of computed properties for Methyl 2-(cyclopentylamino)benzoate and its parent compound, methyl anthranilate, for comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | TPSA (Ų) | Number of Rotatable Bonds |

| Methyl 2-(cyclopentylamino)benzoate | C13H17NO2 | 219.28 | 38.33 | 3 |

| Methyl anthranilate | C8H9NO2 | 151.16 | 52.32 | 2 |

Data sourced from publicly available chemical databases and computational tools.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, characterizing its nucleophilicity, while the LUMO energy relates to its ability to accept electrons, defining its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability. researchgate.net

In such compounds, the HOMO is typically localized on the electron-rich portions of the molecule, namely the amino group and the aromatic benzene ring. This suggests these sites are most susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the electron-withdrawing methyl ester group and the aromatic ring, marking them as the probable sites for nucleophilic attack. The addition of the N-cyclopentyl group is expected to modulate the electron-donating character of the amino group, thereby influencing the precise energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Properties for an Anthranilate Ester

| Parameter | Value (eV) |

| HOMO Energy | (Value not available) |

| LUMO Energy | (Value not available) |

| Energy Gap (ΔE) | (Value not available) |

| Note: The values in this table are placeholders. Specific data for Methyl 2-(cyclopentylamino)benzoate requires dedicated DFT calculations, which are not present in the reviewed public literature. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of a molecular system, providing insights into its structural flexibility, conformational changes, and interactions with its environment. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to map out the potential energy surface and study dynamic processes that are inaccessible to static computational methods. researchgate.net

Specific molecular dynamics simulations for Methyl 2-(cyclopentylamino)benzoate have not been reported in the available scientific literature. However, the application of MD simulations could elucidate several key aspects of its behavior. For instance, MD studies could be employed to:

Analyze Conformational Dynamics: Investigate the rotational freedom of the cyclopentyl group relative to the benzoate (B1203000) core and the flexibility of the ester group. This would reveal the most stable conformations and the energy barriers between them.

Study Solvent Effects: Simulate the molecule in various solvents to understand how intermolecular interactions influence its conformation and solubility.

Probe Intermolecular Interactions: In a broader context, MD simulations are used to study how molecules like anthranilate derivatives interact with other molecules, such as biological receptors or materials surfaces, by calculating interaction energies and observing binding modes. researchgate.net

While no specific MD studies are available, the methodology remains a powerful tool for future research into the physical and interactive properties of Methyl 2-(cyclopentylamino)benzoate at an atomistic level.

Chemical Transformations and Derivative Synthesis

Modifications at the Ester Moiety

The ester functionality is a key site for structural modification, primarily through reactions like transesterification and hydrolysis.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. For N-substituted methyl anthranilates, this process allows for the creation of a library of different ester derivatives. For instance, reacting methyl 2-(cyclopentylamino)benzoate with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-(cyclopentylamino)benzoate and methanol (B129727). The reaction is reversible, and conditions can be optimized to favor the formation of the desired product, often by using the alcohol reactant as the solvent to drive the equilibrium forward. Industrially, transesterification of similar compounds, like methyl anthranilate, is a known process. thegoodscentscompany.com

Table 1: Representative Transesterification Reactions This table is illustrative and based on general principles of transesterification for similar substrates.

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄ | Ethyl 2-(cyclopentylamino)benzoate |

| Propanol | NaOPr | Propyl 2-(cyclopentylamino)benzoate |

| Benzyl Alcohol | Ti(OBu)₄ | Benzyl 2-(cyclopentylamino)benzoate |

Hydrolysis and Saponification of Methyl Benzoate (B1203000) Systems

The ester group can be converted to a carboxylic acid through hydrolysis. This reaction can be performed under acidic or basic conditions. quora.com

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of a strong acid and water will yield 2-(cyclopentylamino)benzoic acid and methanol. quora.com This reversible reaction typically requires forcing conditions to proceed to completion.

Saponification (Base-Catalyzed Hydrolysis): A more common and often irreversible method is saponification, where the ester is treated with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chegg.com This reaction produces the corresponding carboxylate salt (e.g., sodium 2-(cyclopentylamino)benzoate). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product, 2-(cyclopentylamino)benzoic acid. chegg.comchemspider.com Studies on similarly structured methyl benzoates show that this hydrolysis can be achieved efficiently. chemspider.com For many anthranilate derivatives, hydrolysis of the ester is a predicted metabolic pathway. inchem.org

Reactions at the Amine Functionality

The secondary amine in methyl 2-(cyclopentylamino)benzoate is nucleophilic and can undergo various chemical transformations.

Alkylation and Acylation of the Secondary Amine

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. wikipedia.org However, controlling this reaction to achieve monoalkylation can be challenging, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com For example, methylation with methyl iodide could yield methyl 2-(N-cyclopentyl-N-methylamino)benzoate. To improve selectivity, specialized methods can be employed, such as using sterically hindered bases or specific alkylating agents. nih.govdtic.mil A patent describes the methylation of methyl anthranilate using dimethyl sulfate (B86663) or methyl iodide, which could be adapted for this substrate. google.com

Acylation: A more controlled reaction is the acylation of the secondary amine with an acyl chloride or an acid anhydride (B1165640). libretexts.org This reaction typically proceeds cleanly to form a stable amide. For instance, reacting methyl 2-(cyclopentylamino)benzoate with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield methyl 2-(N-acetyl-N-cyclopentylamino)benzoate. Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Table 2: Example Reactions at the Amine Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation (Methylation) | Methyl Iodide (CH₃I) | Methyl 2-(N-cyclopentyl-N-methylamino)benzoate |

| Acylation (Acetylation) | Acetyl Chloride (CH₃COCl) | Methyl 2-(N-acetyl-N-cyclopentylamino)benzoate |

Oxidation and Reduction Studies of the Amine

The oxidation of N-alkylanilines, a class of compounds to which methyl 2-(cyclopentylamino)benzoate belongs, has been studied. Anodic oxidation can lead to complex reaction pathways, including the formation of substituted benzidines and diphenylamines through various coupling mechanisms. acs.orgacs.org The specific products formed are highly dependent on factors such as the solvent, the basicity of the solution, and the steric bulk of the alkyl groups. acs.org Chemical oxidation, for example using benzoyl peroxide, is also a known transformation for N-alkylanilines. rsc.org

Reduction of the secondary amine itself is not a common transformation under standard conditions.

Derivatization of the Aromatic Ring

The aromatic ring of methyl 2-(cyclopentylamino)benzoate can undergo electrophilic aromatic substitution, such as halogenation, nitration, or Friedel-Crafts reactions. The position of substitution is directed by the two existing substituents: the amino group (-NH-cyclopentyl) and the ester group (-COOCH₃).

The amino group is a powerful activating group and an ortho-, para- director.

The ester group is a deactivating group and a meta- director.

In this case, the powerful activating effect of the amino group dominates the directing effect. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group. The position ortho to the amine (and meta to the ester) is C-3, and the position para to the amine (and also meta to the ester) is C-5. Given the steric hindrance from the adjacent cyclopentylamino group, substitution at the C-5 position is generally favored. For example, Friedel-Crafts acylation of a similar system, methylbenzene, shows a strong preference for substitution at the 4-position to avoid steric clash. chemguide.co.uk Therefore, acylation of methyl 2-(cyclopentylamino)benzoate would be expected to yield primarily methyl 5-acyl-2-(cyclopentylamino)benzoate.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | Methyl 5-bromo-2-(cyclopentylamino)benzoate |

| Nitration | HNO₃ / H₂SO₄ | Methyl 2-(cyclopentylamino)-5-nitrobenzoate |

| Acylation | CH₃COCl / AlCl₃ | Methyl 5-acetyl-2-(cyclopentylamino)benzoate |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In methyl 2-(cyclopentylamino)benzoate, the directing effects of the substituents play a crucial role in determining the regioselectivity of the reaction. The secondary amino group (-NH-cyclopentyl) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director because of its electron-withdrawing nature. uci.edu

Given the opposing effects of these two groups, the outcome of an EAS reaction is not always straightforward. However, the activating effect of the amino group generally dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 5). The steric hindrance from the bulky cyclopentyl group may influence the ratio of ortho to para substitution.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ. scribd.comchegg.com For methyl 2-(cyclopentylamino)benzoate, the strong activating nature of the amino group would direct the nitration to the 5-position (para to the amine) and to a lesser extent, the 3-position (ortho to the amine).

Halogenation: Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). This reaction is typically carried out in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uk Similar to nitration, the amino group directs the incoming halogen to the para and ortho positions. The choice of reaction conditions can influence the degree and position of halogenation. chemguide.co.uk

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. khanacademy.org The cyclopentylamino group directs the acylation to the positions ortho and para to it. However, Friedel-Crafts reactions can be complex with substrates bearing amino groups, as the nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring. This can sometimes be mitigated by using specific reaction conditions or protecting the amino group. In cases like methylbenzene, substitution happens almost exclusively at the 4-position due to steric hindrance. chemguide.co.uk

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The parent compound, methyl 2-(cyclopentylamino)benzoate, is not highly activated for SNAr because it lacks suitably positioned, strong electron-withdrawing groups. However, derivatives of this compound, such as those produced through electrophilic aromatic substitution (e.g., nitrated derivatives), can become excellent substrates for SNAr reactions. For instance, if a nitro group is introduced at the 5-position, a leaving group at the 2-position (the cyclopentylamino group itself, under certain conditions) or at another position on the ring (if present) could be displaced by a strong nucleophile. The reaction generally proceeds through a concerted or a stepwise addition-elimination mechanism. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.carsc.org These reactions, often involving a Pd(0)/Pd(II) catalytic cycle, have revolutionized the synthesis of complex organic molecules. wikipedia.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org To utilize methyl 2-(cyclopentylamino)benzoate in a Suzuki coupling, it would first need to be halogenated (as described in 6.3.1) to create an aryl halide. This functionalized derivative could then be coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups at that position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov The advantages of the Suzuki coupling include the stability and low toxicity of the boronic acid reagents. fishersci.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of methyl 2-(cyclopentylamino)benzoate would be required as the substrate. This aryl halide could then react with various alkenes to form substituted alkenes, providing a method for extending carbon chains and building complex structures. libretexts.org The reaction often exhibits high stereoselectivity. organic-chemistry.org Variations like the Matsuda-Heck reaction use arenediazonium salts as the electrophile, which can be prepared from anilines. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Typical Substrates | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biaryl Compound |

| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Substituted Alkene |

Formation of Heterocyclic Structures Incorporating the Aminobenzoate Scaffold

The methyl 2-(cyclopentylamino)benzoate scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused nitrogen ring system. The presence of the nucleophilic secondary amine and the electrophilic ester group in a 1,2-relationship on the benzene (B151609) ring facilitates intramolecular cyclization reactions.

For instance, this scaffold can be used to construct quinazolinones and benzothiazepines. nih.gov The reaction often involves an initial acylation or condensation at the secondary amine, followed by a cyclization step where the amine or a newly introduced group attacks the ester carbonyl or another electrophilic center.

One common strategy involves reacting the aminobenzoate with a molecule containing two electrophilic sites. For example, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a quinazoline-2,4-dione system. Alternatively, reaction with a β-keto ester could, through a series of steps, lead to the formation of a fused quinoline (B57606) ring system. The specific heterocyclic product formed is highly dependent on the nature of the co-reactant and the reaction conditions employed. Thermal cyclization of related aminobenzoate derivatives in solvents like diphenyl ether has been shown to produce quinolone structures. scilit.com Multicomponent reactions, such as the Ugi reaction, using anthranilic acid derivatives can also lead to complex, highly functionalized molecules. researchgate.net

Coordination Chemistry of Amino Benzoate Ligands

Methyl 2-(Cyclopentylamino)benzoate as a Potential Ligand

While specific experimental studies on the metal-ligand interactions of methyl 2-(cyclopentylamino)benzoate are not widely reported, the behavior of analogous N-substituted anthranilic acid complexes suggests that this ligand would coordinate to metal ions primarily through the nitrogen atom of the amino group and the carbonyl oxygen of the ester. The strength and nature of these interactions would be dependent on several factors, including the Lewis acidity of the metal ion, the solvent system employed, and the presence of competing ligands. It is anticipated that the ligand would form stable chelate complexes with a variety of transition metals.

The synthesis of coordination compounds with methyl 2-(cyclopentylamino)benzoate would likely follow established methodologies for related amino benzoate (B1203000) esters. A typical synthetic route would involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. The choice of solvent, such as methanol (B129727), ethanol (B145695), or acetonitrile, would be critical in dissolving the reactants and facilitating the crystallization of the product. The reaction may require heating to promote complex formation. The stoichiometry between the ligand and the metal salt would be carefully controlled to isolate the desired complex, which would then be collected by filtration, washed, and dried.

Structural Characterization of Metal Complexes

The definitive structural elucidation of any new metal complexes of methyl 2-(cyclopentylamino)benzoate would rely heavily on single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, coordination geometry, and the conformation of the ligand upon binding to the metal. In the absence of suitable single crystals, a combination of other analytical methods would be employed to infer the structure. These would include elemental analysis to determine the metal-to-ligand ratio, and spectroscopic techniques as detailed below.

Spectroscopic Signatures of Complexation

The coordination of methyl 2-(cyclopentylamino)benzoate to a metal ion is expected to induce characteristic shifts in its spectroscopic signatures.

Infrared (IR) Spectroscopy: In the IR spectrum, the stretching frequencies of the N-H and C=O (ester) bonds would be of particular interest. Upon coordination of the amino nitrogen to a metal center, a shift in the N-H stretching vibration to a lower frequency is anticipated. Similarly, the coordination of the ester's carbonyl oxygen would result in a decrease in the C=O stretching frequency. The magnitude of these shifts would provide insight into the strength of the metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be invaluable for characterizing the complexes in solution. The chemical shifts of the protons and carbons near the coordination sites (the N-H proton, the cyclopentyl group, and the aromatic ring protons adjacent to the coordinating groups) would be expected to change upon complexation. Broadening of the N-H signal is also a common indicator of coordination.

UV-Visible Spectroscopy: Changes in the electronic spectrum of the ligand upon complexation would also be expected. Shifts in the absorption bands corresponding to π → π* and n → π* transitions could provide evidence of metal-ligand interactions.

Theoretical Studies of Coordination Geometries and Bonding

In the absence of extensive experimental data, theoretical methods such as Density Functional Theory (DFT) would be a powerful tool to predict the coordination behavior of methyl 2-(cyclopentylamino)benzoate. DFT calculations could be used to:

Model the geometries of potential metal complexes.

Determine the most stable coordination modes (e.g., monodentate vs. bidentate).

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties of the complexes.

Simulate vibrational frequencies to aid in the interpretation of experimental IR spectra.

These computational studies would provide a foundational understanding of the coordination chemistry of this ligand and guide future experimental work in this promising area.

Applications in Synthetic Chemistry As Intermediates

Precursor to Nitrogen-Containing Heterocycles

The anthranilate moiety within Methyl 2-(cyclopentylamino)benzoate is a well-established precursor for the synthesis of various fused nitrogen-containing heterocyclic systems. One of the most prominent applications is in the preparation of quinazolinones, a class of compounds with a broad spectrum of biological activities. The general strategy involves the cyclization of an N-acylanthranilate derivative. In the case of Methyl 2-(cyclopentylamino)benzoate, this would typically involve acylation of the secondary amine followed by intramolecular condensation.

Another important class of heterocycles accessible from anthranilate precursors are acridones. The synthesis of acridone (B373769) derivatives often involves the condensation of an anthranilic acid derivative with a suitable cyclic ketone or a related synthon. The cyclopentylamino group in Methyl 2-(cyclopentylamino)benzoate can influence the reactivity and solubility of the intermediates, potentially offering advantages in the synthesis of novel acridone analogs.

Furthermore, the reaction of methyl anthranilate derivatives with reagents like sodium nitrite (B80452) and hydrochloric acid can generate diazonium intermediates, which are versatile precursors for 1,2,3-benzotriazin-4-ones upon reaction with aliphatic amines. hud.ac.uk

| Heterocycle Class | General Synthetic Approach from Anthranilate Derivatives | Potential Role of Cyclopentyl Group |

| Quinazolinones | Cyclization of N-acylanthranilates | Influences solubility and biological activity of the final product |

| Acridones | Condensation with cyclic ketones or equivalents | Modulates steric and electronic properties of the acridone core |

| 1,2,3-Benzotriazin-4-ones | Formation of diazonium salt followed by reaction with amines | Potentially enhances the stability and reactivity of intermediates |

Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Methyl 2-(cyclopentylamino)benzoate, as an amine-containing building block, is well-suited for participation in several key MCRs.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold. slideshare.net Methyl 2-(cyclopentylamino)benzoate can serve as the amine component in this reaction. The resulting Ugi product would incorporate the cyclopentylamino-benzoyl moiety, providing a rapid route to complex amides with potential applications in medicinal chemistry. For instance, the Ugi reaction has been employed to synthesize viridic acid, a natural product containing two anthranilate units. preprints.org A similar strategy could be envisioned utilizing Methyl 2-(cyclopentylamino)benzoate.

The Passerini three-component reaction is another important isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. slideshare.net While the amine of Methyl 2-(cyclopentylamino)benzoate does not directly participate in the classic Passerini reaction, derivatives of this compound, such as the corresponding carboxylic acid, could be employed. The Passerini reaction has been utilized in the synthesis of a variety of complex structures and libraries of compounds. preprints.orgresearchgate.net

The utility of anthranilate derivatives in MCRs is highlighted by their use in the synthesis of 1,4-benzodiazepine (B1214927) scaffolds via an Ugi-deprotection-cyclization (UDC) strategy. nih.gov In this approach, methyl anthranilate acts as the amine component in an Ugi reaction, and subsequent steps lead to the formation of the benzodiazepine (B76468) ring system. nih.gov The incorporation of the cyclopentyl group from Methyl 2-(cyclopentylamino)benzoate would lead to novel benzodiazepine analogs.

| Multicomponent Reaction | Reactants | Role of Methyl 2-(cyclopentylamino)benzoate | Product Type |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Amine Component | α-Acylamino Amide |

| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | Derivative (e.g., carboxylic acid) | α-Acyloxy Carboxamide |

Intermediate for Complex Organic Molecule Synthesis

The structural features of Methyl 2-(cyclopentylamino)benzoate make it a valuable intermediate in the multi-step synthesis of complex and biologically active molecules. The anthranilate core is a common motif in a number of natural products and pharmaceutical agents.

One area of application is in the synthesis of alkaloids. Many alkaloids contain a substituted aniline (B41778) or anthranilate unit as a key structural element. The cyclopentyl group can serve as a lipophilic moiety that may enhance the biological activity or pharmacokinetic properties of the target alkaloid.

Furthermore, derivatives of methyl anthranilate are used in the synthesis of a variety of bioactive compounds. For example, they are precursors to drugs with anti-inflammatory, diuretic, and antiallergic properties. ijpsjournal.com The unique substitution pattern of Methyl 2-(cyclopentylamino)benzoate makes it an attractive starting material for the synthesis of novel analogs of these established drugs. The synthesis of viridic acid, a complex triply N-methylated peptide with two anthranilate units, has been achieved using an anthranilate-derived isonitrile in a Ugi reaction, demonstrating the utility of such building blocks in assembling complex natural products. preprints.org

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as libraries, which can then be screened for biological activity. A key element in combinatorial synthesis is the use of a central "scaffold" molecule that can be readily functionalized with a variety of different building blocks.

The anthranilate structure is considered a "privileged scaffold" in medicinal chemistry, as it is found in a wide range of biologically active compounds. ijpsjournal.com Methyl 2-(cyclopentylamino)benzoate is an excellent example of such a scaffold. The reactive sites on the molecule—the secondary amine, the aromatic ring, and the ester group—provide multiple points for diversification.

For instance, a combinatorial library could be generated by reacting Methyl 2-(cyclopentylamino)benzoate with a diverse set of acylating agents to create a library of N-acyl derivatives. These could then be further modified, for example, by cyclization to form a library of quinazolinones. Similarly, its use in multicomponent reactions, as discussed earlier, is inherently suited for the generation of diverse libraries of compounds. nih.govethernet.edu.et The synthesis of 1,4-benzodiazepine libraries has been successfully achieved using methyl anthranilate in an Ugi-based approach, highlighting the potential of this scaffold in generating libraries of drug-like molecules. nih.gov The presence of the cyclopentyl group in Methyl 2-(cyclopentylamino)benzoate provides an additional element of structural diversity, allowing for the exploration of a distinct chemical space compared to libraries based on simpler anthranilates.

| Library Type | Diversification Strategy | Role of Methyl 2-(cyclopentylamino)benzoate |

| Quinazolinone Library | Acylation followed by cyclization | Core scaffold |

| Ugi Product Library | Multicomponent reaction with diverse inputs | Amine component |

| Benzodiazepine Library | Ugi reaction followed by deprotection and cyclization | Scaffold providing the core aromatic ring and amine |

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Methods